Octanoic acid

Descripción

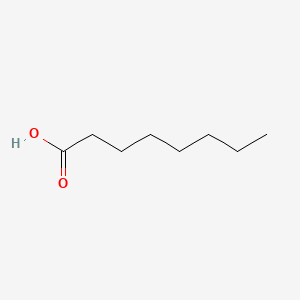

This compound is a straight-chain saturated fatty acid that is heptane in which one of the hydrogens of a terminal methyl group has been replaced by a carboxy group. This compound is also known as caprylic acid. It has a role as an antibacterial agent, a human metabolite and an Escherichia coli metabolite. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of an octanoate.

Caprylic acid is an eight-carbon chain fatty acid, also known systematically as this compound. It is found naturally in coconuts and breast milk. It is an oily liquid with a slightly unpleasant rancid-like smell that is minimally soluble in water.

Caprylic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Alpinia latilabris, Artemisia xerophytica, and other organisms with data available.

This compound is a saturated medium-chain fatty acid with an 8-carbon backbone. This compound is found naturally in the milk of various mammals and is a minor component of coconut oil and palm kernel oil.

Caprylic acid is the common name for the eight-carbon straight chain fatty acid known by the systematic name this compound. It is found naturally in coconuts and breast milk. It is an oily liquid with a slightly unpleasant rancid taste that is minimally soluble in water. Caprylic acid is used commercially in the production of esters used in perfumery and also in the manufacture of dyes.

See also: Sodium Caprylate (active moiety of).

Structure

3D Structure

Propiedades

IUPAC Name |

octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15696-43-2 (unspecified lead salt), 16577-52-9 (lithium salt), 18312-04-4 (unspecified zirconium salt), 1912-83-0 (tin(+2) salt), 1984-06-1 (hydrochloride salt), 20195-23-7 (unspecified chromium salt), 20543-04-8 (unspecified copper salt), 2191-10-8 (cadmium salt), 3130-28-7 (iron(+3) salt), 3890-89-9 (copper(+2) salt), 4696-54-2 (barium salt), 4995-91-9 (nickel(+2) salt), 5206-47-3 (zirconium(+4) salt), 557-09-5 (zinc salt), 5972-76-9 (ammonium salt), 6028-57-5 (aluminum salt), 60903-69-7 (La(+3) salt), 6107-56-8 (calcium salt), 6427-90-3 (chromium(+2) salt), 6535-19-9 (unspecified manganese salt), 6535-20-2 (unspecified iron salt), 6700-85-2 (cobalt salt), 67816-08-4 (Ir(+3) salt), 68957-64-2 (Ru(+3) salt), 7319-86-0 (lead(+2) salt), 7435-02-1 (unspecified Ce salt), 764-71-6 (potassium salt) | |

| Record name | Octanoic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021645 | |

| Record name | Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue., Liquid; Liquid, Other Solid, Colorless to light yellow liquid with a mild odor; Insoluble in water; [CAMEO] May solidify when used or stored below room temperature; [CHEMINFO], Liquid, colourless, oily liquid/slight, unpleasant odour | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2211 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Caprylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Octanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/9/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

463.5 °F at 760 mmHg (NTP, 1992), 239 °C | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

230 °F (NTP, 1992), 270 °F, 130 °C (open cup), 270 °F. | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2211 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Very slightly sol in water (0.068 g/100 g at 20 °C); freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid, Miscible in ethanol, chloroform, acetonitrile, In water 789 mg/L at 30 °C, 0.789 mg/mL, slightly soluble in water; soluble in most organic solvents | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caprylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Octanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/9/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.91 (USCG, 1999) - Less dense than water; will float, 0.910 at 20 °C/4 °C, 0.91 | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/9/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1 mmHg at 198.1 °F ; 5 mmHg at 237.4 °F; 760 mmHg at 459.5 °F (NTP, 1992), 0.00371 [mmHg], VP: 1 MM HG AT 78.0 °C, 3.71X10-3 mm Hg at 25 °C | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2211 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

hexanoic acid; heptanoic acid; nonanoic acid; decanoic acid; valproic acid; methyl octanoate; ethyl octanoate; methyl decanoate; undecan-2-one; 5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone) | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD, Colorless, Oily liquid | |

CAS No. |

124-07-2 | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caprylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | octanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBL58JN025 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caprylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 to 62 °F (NTP, 1992), 16.5 °C | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caprylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of Octanoic Acid: A Technical Guide for Laboratory Professionals

Introduction: Octanoic acid, also known as caprylic acid, is a saturated fatty acid with the chemical formula CH₃(CH₂)₆COOH.[1] It is a medium-chain fatty acid (MCFA) naturally found in sources like coconut oil, palm oil, and the milk of various mammals.[1][2] In the laboratory setting, this compound serves as a versatile compound with applications ranging from its use as an antimicrobial agent to its role in studying cellular metabolism and signaling.[3][4] This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its known roles in cellular signaling pathways and common laboratory workflows.

Core Physicochemical Properties

This compound is a colorless to light yellow oily liquid at room temperature with a slightly unpleasant, rancid-like odor.[3][5] It is corrosive to metals and tissue.[5] Key quantitative physicochemical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₂ | [1][3] |

| Molecular Weight | 144.21 g/mol | [1][6] |

| Appearance | Colorless to light yellow oily liquid | [3][5] |

| Odor | Faint, fruity-acid; slightly unpleasant, rancid-like | [5][7] |

| Melting Point | 16-17 °C (60.8-62.6 °F) | [7][8] |

| Boiling Point | 237-239.7 °C (460-463.5 °F) at 760 mmHg | [7][8][9] |

| Density | 0.910 g/cm³ at 20-25 °C | [7][8][9] |

| Vapor Pressure | 1 mmHg at 78 °C; 0.00371 mmHg at 25 °C | [5][7] |

| Refractive Index | n20/D 1.428 | [7][8] |

Table 2: Solubility and Partitioning Behavior of this compound

| Property | Value | Source(s) |

| Solubility in Water | 0.068 g/100 mL (slightly soluble) | [2][7] |

| Solubility in Organic Solvents | Soluble in alcohol, chloroform, ether, carbon disulfide, petroleum ether, acetonitrile | [2][3] |

| pKa | 4.89 | [5][10] |

| LogP (Octanol/Water Partition Coefficient) | 3.05 | [5] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the effective and safe use of this compound in research. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For this compound, which has a melting point near room temperature, careful control of the heating rate is essential for an accurate measurement.

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of solid this compound (if stored below its melting point) is finely powdered. The open end of a capillary tube is jabbed into the powder to pack a small amount (2-3 mm in height) into the sealed end.[11]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp apparatus.

-

Heating: The sample is heated at a medium rate until the temperature is approximately 10-15°C below the expected melting point.[11]

-

Measurement: The heating rate is then reduced to about 1-2°C per minute. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[9][11] A pure compound will have a sharp melting range of 0.5-1°C.[9]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination using a Thiele Tube

-

Apparatus Setup: A small amount of liquid this compound (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is placed into the test tube with the open end down.[12]

-

Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the bulb of the thermometer is level with the bottom of the test tube. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[12][13]

-

Heating: The side arm of the Thiele tube is gently heated with a small flame. This design allows for even heating of the oil bath through convection currents.[9][12]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.[12]

-

Measurement: The heat source is then removed. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12][13]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Testing

-

Water Solubility: To a test tube containing 0.75 mL of deionized water, add approximately 25 mg (if solid) or 0.05 mL (if liquid) of this compound. Vigorously shake the test tube. Observe if the this compound dissolves completely, forms a separate layer, or is partially soluble.[1]

-

Organic Solvent Solubility: Repeat the process in step 1 using 0.75 mL of various organic solvents such as ethanol, diethyl ether, and acetone.[1]

-

Aqueous Acid/Base Solubility: To determine the acidic nature of this compound, test its solubility in a 5% aqueous solution of sodium bicarbonate (NaHCO₃). The dissolution of this compound with the evolution of carbon dioxide gas indicates it is a strong enough acid to react with the weak base.[14]

Determination of pKa

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

-

Solution Preparation: Prepare a standard solution of this compound (e.g., 1 mM) in water. For sparingly soluble compounds, a co-solvent like methanol (B129727) may be used, though this will affect the measured pKa.[15][16] Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH).[15]

-

Apparatus Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10). Place a known volume of the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.[15]

-

Titration: Slowly add the NaOH solution in small, known increments from a burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[15]

-

Data Analysis: Continue the titration until the pH has risen significantly (e.g., to pH 12). Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.[2][16]

Signaling Pathways and Laboratory Workflows

This compound is not merely a simple fatty acid; it actively participates in cellular signaling and is a key component in various experimental workflows.

Signaling Pathways

This compound has been shown to influence several key signaling pathways, particularly in the context of metabolism and insulin (B600854) secretion.

-

AMPK-Mediated Mitochondrial Biogenesis: In skeletal muscle, this compound consumption has been shown to activate AMP-activated protein kinase (AMPK). Activated AMPK, in turn, promotes the expression of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a master regulator of mitochondrial biogenesis. This leads to an increase in the number of mitochondria and an enhanced capacity for fatty acid oxidation.[5]

Caption: this compound activates AMPK, leading to increased PGC1α expression and mitochondrial biogenesis.

-

Potentiation of Glucose-Stimulated Insulin Secretion (GSIS): In pancreatic β-cells, this compound potentiates GSIS through the olfactory receptor Olfr15. This interaction activates the Phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺ is a key trigger for insulin secretion.[6][7]

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. rsc.org [rsc.org]

- 3. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound potentiates glucose-stimulated insulin secretion and expression of glucokinase through the olfactory receptor in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of this compound potentiation of insulin secretion in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. is.muni.cz [is.muni.cz]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

The Role of Octanoic Acid in Cellular Metabolism and Energy Production: A Technical Guide

Abstract: Octanoic acid (C8), a medium-chain fatty acid (MCFA), is a significant component of medium-chain triglyceride (MCT) oils and plays a unique role in cellular energy metabolism. Unlike long-chain fatty acids, this compound's distinct physicochemical properties allow for rapid absorption and transport into the mitochondrial matrix, where it serves as a potent substrate for β-oxidation and subsequent energy production. This guide provides an in-depth examination of the metabolic pathways involving this compound, from its entry into the cell to its ultimate conversion into ATP and ketone bodies. It details the key enzymatic steps, regulatory mechanisms, and signaling functions, supported by quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Cellular Uptake and Mitochondrial Transport

This compound's metabolic journey begins with its efficient transport into the cell and subsequently into the mitochondria.

1.1. Cellular Entry: Medium-chain fatty acids can cross the cell membrane and enter the cytoplasm. Once inside, their primary destination for catabolism is the mitochondrial matrix.

1.2. Mitochondrial Transport: A Carnitine-Independent Pathway A key differentiator for MCFAs like this compound is their mode of entry into the mitochondria. Long-chain fatty acids require the carnitine palmitoyltransferase (CPT) shuttle system to cross the inner mitochondrial membrane.[1][2] In contrast, this compound (up to C8) can diffuse across the inner mitochondrial membrane without the need for this shuttle system.[3][4] This property allows for a more rapid and less regulated entry into the site of oxidation, positioning this compound as a readily available fuel source.[5] Once inside the mitochondrial matrix, it is activated for metabolism.[3][4]

The Beta-Oxidation of Octanoyl-CoA

Inside the mitochondrial matrix, this compound is activated by the addition of a Coenzyme A (CoA) group, a reaction catalyzed by an acyl-CoA synthase, to form octanoyl-CoA.[3][4][6] This molecule is the substrate for the β-oxidation spiral, a four-step process that systematically shortens the fatty acid chain by two carbons per cycle, producing acetyl-CoA, NADH, and FADH₂.[2][7]

The four recurring steps of β-oxidation are:

-

Oxidation by Acyl-CoA Dehydrogenase: FAD is reduced to FADH₂.

-

Hydration by Enoyl-CoA Hydratase: A water molecule is added across the double bond.

-

Oxidation by 3-Hydroxyacyl-CoA Dehydrogenase: NAD⁺ is reduced to NADH.

-

Thiolysis by Thiolase: A molecule of CoA cleaves the chain, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[7]

For octanoyl-CoA (an 8-carbon molecule), this cycle repeats three times, yielding:

-

4 molecules of Acetyl-CoA

-

3 molecules of NADH

-

3 molecules of FADH₂

Metabolic Fates of Acetyl-CoA

The acetyl-CoA generated from this compound oxidation is a central metabolic intermediate with two primary fates depending on the cell's energy status: entry into the Tricarboxylic Acid (TCA) cycle for complete oxidation or conversion into ketone bodies.

3.1. Tricarboxylic Acid (TCA) Cycle In states of high energy demand, acetyl-CoA condenses with oxaloacetate to form citrate, initiating the TCA cycle.[3][4] The complete oxidation of each acetyl-CoA molecule in the TCA cycle generates approximately 10 ATP equivalents (via 3 NADH, 1 FADH₂, and 1 GTP).[8] Given that this compound yields 4 acetyl-CoA, this pathway results in substantial ATP production, making it a highly efficient energy source.

3.2. Ketogenesis When the rate of β-oxidation is high, particularly in the liver, the production of acetyl-CoA can exceed the capacity of the TCA cycle. This excess acetyl-CoA is shunted towards ketogenesis, the process of producing ketone bodies: acetoacetate (B1235776) and β-hydroxybutyrate.[3][4] These ketone bodies are then released into the bloodstream and can be used as an alternative fuel source by extrahepatic tissues like the brain, heart, and skeletal muscle.[3][4][9] Studies on U87MG glioblastoma cells have shown that treatment with this compound leads to increased production of ketone bodies.[3][4][10]

Signaling Roles of this compound

Beyond its role as a direct energy substrate, this compound and its metabolites can act as signaling molecules, influencing key metabolic pathways.

4.1. AMPK Activation and Mitochondrial Biogenesis Studies in mice have demonstrated that a diet enriched with this compound can improve endurance capacity.[5] This effect is linked to the activation of AMP-activated protein kinase (AMPK) in skeletal muscle.[5][11] AMPK is a master regulator of cellular energy homeostasis. Its activation by C8 leads to:

-

Increased expression of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a key regulator of mitochondrial biogenesis.[5]

-

An increase in the number of oxidative fibers, which are rich in mitochondria.[5]

-

Enhanced fatty acid oxidation capabilities within the muscle.[5]

4.2. Other Metabolic Influences In hepatocytes, this compound has been shown to promote a balanced metabolic profile, avoiding the lipid accumulation often induced by long-chain fatty acids.[1] It has also been found to promote the catabolism of branched-chain amino acids (BCAAs) in the liver by activating the branched-chain α-ketoacid dehydrogenase complex (BCKDC).[12]

Quantitative Metabolic Data

The following tables summarize quantitative findings from key studies investigating the metabolic effects of this compound.

Table 1: Effects of this compound on Skeletal Muscle in Mice (Data from a 6-week C8-enriched diet study)[5]

| Parameter | Control Group | C8-Enriched Group | Percentage Change |

| Gene Expression (Quadriceps) | |||

| PGC1α | Baseline | Baseline | +55% |

| TFAM | Baseline | Baseline | +60% |

| CS | Baseline | Baseline | +48% |

| Protein Levels (Quadriceps) | |||

| PGC1α | Baseline | Baseline | +35% |

| CS | Baseline | Baseline | +26.5% |

| p-AMPK/Total AMPK Ratio | Baseline | Baseline | +166% |

Table 2: Effects of this compound on U87MG Glioblastoma Cells (Data from a 24-hour incubation with 300 μM C8)[3]

| Metabolite Level | Control Cells | C8-Treated Cells | Observation |

| β-hydroxybutyrate | Baseline | Increased | Increased ketone body synthesis |

| Acetoacetate | Baseline | Increased | Increased ketone body synthesis |

| Oxaloacetate (OAA) | Baseline | Decreased | Diverts acetyl-CoA to ketogenesis |

Key Experimental Protocols

6.1. Protocol for Metabolomics Analysis of C8-Treated Cells (Adapted from studies on U87MG cells)[3]

-

Cell Culture and Treatment: Plate U87MG cells and allow them to adhere. Treat cells with 300 μM this compound (or vehicle control) for 24 hours in a standard culture medium.

-

Metabolite Extraction:

-

Wash cells with ice-cold PBS.

-

Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).

-

Scrape cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet protein and cell debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Derivatization: Dry the supernatant under a stream of nitrogen. Derivatize the dried metabolites (e.g., using methoxyamine hydrochloride followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide) to make them volatile for gas chromatography.

-

GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Data Analysis: Identify and quantify metabolites by comparing mass spectra and retention times to a standard library. Perform statistical and pathway analysis (e.g., using MetaboAnalyst) to identify significantly altered pathways.[3]

6.2. Protocol for Oleate Oxidation Assay in Hepatocytes (Adapted from studies on HepG2 cells)[1]

-

Cell Culture and Treatment: Seed HepG2 cells in 6-well plates. Once confluent, treat with 0.25 mM this compound (or other fatty acids/vehicle control) for 24 hours.

-

Preincubation: Expose cells to a preincubation buffer (DMEM with glucose, glutamine, BSA, and 0.25 mM non-radiolabeled oleate) for 1 hour.

-

Oxidation Reaction:

-

Add [¹⁴C]-oleate (1 µCi/mL) to the preincubation buffer.

-

Affix a small disk of Whatman paper wetted with 3 M NaOH to the top of the well to capture released ¹⁴CO₂.

-

Incubate for 1.5 hours at 37°C.

-

-

Stopping the Reaction: Add 0.5 mL of 70% perchloric acid to the cell medium to lyse the cells and release the dissolved ¹⁴CO₂.

-

Measurement: Remove the Whatman paper and measure the trapped radioactivity using a scintillation counter. The amount of ¹⁴CO₂ captured is indicative of the rate of fatty acid oxidation.

Conclusion

This compound is a unique and metabolically efficient fatty acid. Its ability to rapidly enter mitochondria independent of the carnitine shuttle allows it to be a readily available substrate for β-oxidation. The resulting acetyl-CoA can fuel the TCA cycle for robust ATP production or be directed towards ketogenesis, providing a critical alternative energy source for the brain and other tissues. Furthermore, its emerging role as a signaling molecule that enhances mitochondrial biogenesis highlights its potential for therapeutic applications in metabolic research and drug development. This guide provides a foundational understanding of these core processes for professionals in the field.

References

- 1. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line [mdpi.com]

- 2. aocs.org [aocs.org]

- 3. Frontiers | Decanoic Acid and Not this compound Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]

- 4. Decanoic Acid and Not this compound Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Octanoyl-coa | C29H50N7O17P3S | CID 445344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 9. Ketone bodies - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice [mdpi.com]

- 12. This compound promotes branched-chain amino acid catabolisms via the inhibition of hepatic branched-chain alpha-keto acid dehydrogenase kinase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Antimicrobial Mechanisms of Octanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic acid, a medium-chain fatty acid (MCFA), has garnered significant attention for its broad-spectrum antimicrobial properties against a variety of pathogenic bacteria and fungi.[1][2] Its natural occurrence in sources like coconut oil and milk, coupled with its classification as a Generally Recognized as Safe (GRAS) substance by the U.S. Food and Drug Administration, positions it as a compelling candidate for various applications, from food preservation to clinical therapeutics.[2][3] This technical guide provides an in-depth exploration of the multifaceted mechanisms through which this compound exerts its antimicrobial effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Primary Mechanism of Action: Disruption of Cell Membrane Integrity

The principal antimicrobial action of this compound is the disruption of the microbial cell membrane's structure and function.[1][3] This lipophilic molecule readily intercalates into the lipid bilayer of both bacterial and fungal cell membranes, leading to a cascade of detrimental events that ultimately result in cell death.

The undissociated form of this compound is believed to passively diffuse across the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and the octanoate (B1194180) anion. This process leads to a decrease in the intracellular pH, which can inhibit the function of various enzymes and metabolic processes.[4]

Evidence of Membrane Damage

Multiple studies have provided compelling evidence for this compound-induced membrane damage:

-

Increased Membrane Permeability: Treatment with this compound leads to a dose-dependent increase in membrane permeability, allowing the leakage of essential intracellular components.[5][6]

-

Leakage of Intracellular Ions and Molecules: A hallmark of this compound's action is the efflux of small molecules and ions from the cytoplasm. For instance, a dose-dependent leakage of magnesium ions (Mg²⁺) has been observed in both Escherichia coli and Saccharomyces cerevisiae upon exposure to this compound.[4] Furthermore, the release of ATP and other cellular constituents has been reported in E. coli O157:H7 treated with this compound at concentrations above 2 mM.[3][7]

-

Alteration of Membrane Fluidity: In E. coli, this compound has been shown to increase membrane fluidity, which can impair the function of membrane-associated proteins.[4] However, some studies on S. cerevisiae did not detect a change in membrane fluidity, suggesting the effects may be species-specific.[4][6]

The following diagram illustrates the proposed mechanism of this compound-induced membrane disruption.

Caption: Mechanism of this compound disrupting the cell membrane.

Intracellular Targets and Secondary Effects

Beyond direct membrane damage, this compound elicits a range of secondary effects that contribute to its antimicrobial efficacy.

Intracellular Acidification

As previously mentioned, the dissociation of this compound within the cytoplasm leads to a significant drop in intracellular pH.[4] In S. cerevisiae, treatment with 56 mg/L (0.39 mM) this compound resulted in an intracellular pH below 5.5 for approximately 80% of the cell population.[4] This acidification can disrupt enzymatic reactions, denature proteins, and interfere with DNA stability. To counteract this, microbial cells activate mechanisms like the plasma membrane H+-ATPase to pump out excess protons, an energy-intensive process that can deplete cellular resources.[8][9]

Induction of Oxidative Stress

Damage to the cell membrane, particularly to the electron transport chain, can lead to the production of reactive oxygen species (ROS).[4] The accumulation of ROS induces oxidative stress, which can damage cellular components such as lipids, proteins, and nucleic acids, ultimately contributing to cell death. In S. cerevisiae, exposure to this compound has been linked to the production of ROS.[4]

Inhibition of Key Metabolic Processes

This compound has been shown to impair microbial metabolism.[1] This can be a direct consequence of intracellular acidification and enzyme denaturation or through more specific interactions. For example, in vitro studies have demonstrated that this compound can inhibit the activity of Na+,K+-ATPase in the rat cerebral cortex, suggesting a potential for similar enzyme inhibition in microorganisms.[10]

The following diagram illustrates the workflow for investigating the effects of this compound on microbial cells.

Caption: Experimental workflow for this compound antimicrobial analysis.

Quantitative Antimicrobial Activity of this compound

The antimicrobial potency of this compound has been quantified against a range of microorganisms. The following tables summarize key quantitative data from various studies.

Table 1: Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of this compound

| Microorganism | MIC (mM) | MBC (mM) | Reference |

| Staphylococcus aureus ATCC 12600 | 12.5 - 25 | 25 - 50 | [1] |

| Staphylococcus spp. (Clinical Isolates) | 12.5 - 50 | 25 - 100 | [1] |

| Streptococcus spp. (Clinical Isolates) | 6.25 - 25 | 12.5 - 50 | [1] |

| Escherichia coli (Clinical Isolates) | 25 - 50 | 50 - 100 | [1] |

| Escherichia coli O157:H7 | >2 | - | [3][7] |

| Candida albicans | - | - | [1] |

Note: MIC and MBC values can vary depending on the specific strain, growth medium, and experimental conditions.

Table 2: Anti-Biofilm Activity of this compound against Staphylococcus aureus

| Activity | Concentration (mM) | Effect | Reference |

| Biofilm Formation Inhibition in Milk | 3.13 | >50% inhibition | [1][11] |

| Biofilm Formation Inhibition in sBHI | 12.5 | >50% inhibition | [1] |

| Biofilm Eradication | 1 x MBC | 95% eradication | [1][11] |

Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus

| Cell Type | Concentration | Time to Kill 99% (MDK99) | Time to Kill 99.99% (MDK99.99) | Reference |

| Planktonic Cells | 2 x MBC | < 2 hours | < 4 hours | [1] |

| Persistent Biofilm Cells | 2 x MBC | < 4 hours | - | [1] |

Detailed Experimental Protocols

Microbroth Dilution Assay for MIC and MBC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines as described in Hossain et al. (2023).[1]

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in Mueller Hinton Broth (MHB) or another appropriate growth medium to achieve a range of final concentrations (e.g., 0-200 mM).

-

Inoculum Preparation: Prepare a bacterial or fungal suspension from an overnight culture and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the microtiter plate at the optimal growth temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that results in no visible growth (turbidity) after incubation.

-

MBC Determination: To determine the MBC, subculture 10-100 µL from the wells showing no growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Synergy Checkerboard Assay

This assay is used to evaluate the interaction between this compound and other antimicrobial agents, such as conventional antibiotics. This protocol is based on the description in Hossain et al. (2023).[1]

-

Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations. Serially dilute this compound along the rows and a second antimicrobial agent along the columns.

-

Inoculation: Inoculate the wells with a standardized microbial suspension as described in the microbroth dilution assay.

-

Incubation and MIC Determination: Incubate the plate and determine the MIC of each agent alone and in combination.

-

Fractional Inhibitory Concentration Index (FICI) Calculation: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4.0: Additive or indifferent

-

FICI > 4.0: Antagonism

-

Biofilm Eradication Assay (Alamar Blue Assay)

This protocol, described by Hossain et al. (2023), quantifies the viability of cells within a mature biofilm after treatment.[1]

-

Biofilm Formation: Grow biofilms in a 96-well flat-bottom plate by inoculating with a bacterial suspension and incubating for a sufficient period (e.g., 16-24 hours) to allow for mature biofilm formation.

-

Treatment: Carefully remove the planktonic cells and wash the biofilms with a sterile buffer. Add fresh medium containing various concentrations of this compound to the wells.

-

Incubation: Incubate the treated biofilms for a specified duration (e.g., 24 hours).

-

Viability Assessment: Wash the biofilms to remove the treatment solution. Add a resazurin-based viability reagent (e.g., Alamar Blue) to each well and incubate until a color change is observed.

-

Quantification: Measure the fluorescence or absorbance of the converted resorufin (B1680543) to determine the percentage of viable cells relative to an untreated control.

Conclusion

The antimicrobial activity of this compound is a complex process involving multiple, interconnected mechanisms. Its primary mode of action is the disruption of the cell membrane, leading to increased permeability, leakage of essential cellular components, and a decrease in intracellular pH. These initial events trigger secondary effects, including the induction of oxidative stress and the inhibition of critical metabolic pathways. The broad-spectrum efficacy of this compound, coupled with its favorable safety profile, underscores its potential as a valuable antimicrobial agent in diverse applications. Further research into the specific molecular interactions and signaling pathways affected by this compound will undoubtedly pave the way for the development of novel and effective antimicrobial strategies.

References

- 1. This compound promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Understanding biocatalyst inhibition by carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Membrane stress caused by this compound in Saccharomyces cerevisiae [escholarship.org]

- 7. Antimicrobial action of this compound against Escherichia coli O157:H7 during washing of baby spinach and grape tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms underlying the acquisition of resistance to octanoic-acid-induced-death following exposure of Saccharomyces cerevisiae to mild stress imposed by this compound or ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence that antioxidants prevent the inhibition of Na+,K(+)-ATPase activity induced by this compound in rat cerebral cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Biological Significance of Octanoic Acid in Ketogenic Diets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ketogenic diet, a high-fat, low-carbohydrate nutritional strategy, has garnered significant attention for its therapeutic potential in a range of metabolic and neurological disorders. Central to its mechanism is the production of ketone bodies, which serve as an alternative energy source for the brain and other tissues when glucose is scarce. Medium-chain fatty acids (MCFAs), particularly octanoic acid (C8), are potent inducers of ketosis and are increasingly recognized for their unique metabolic and signaling properties that extend beyond simple energy provision. This technical guide provides an in-depth exploration of the biological significance of this compound in the context of ketogenic diets, focusing on its metabolism, signaling pathways, and therapeutic implications.

Metabolism of this compound

This compound, a saturated fatty acid with an eight-carbon chain, is readily absorbed from the gastrointestinal tract and rapidly transported to the liver via the portal vein. Unlike long-chain fatty acids, it does not require carnitine palmitoyltransferase I (CPT1) for mitochondrial entry, allowing for rapid beta-oxidation.[1] This process generates a significant amount of acetyl-CoA, the primary substrate for ketogenesis.

Ketogenesis from this compound

In the liver mitochondria, acetyl-CoA derived from this compound oxidation enters the ketogenesis pathway, leading to the formation of acetoacetate, which can be further reduced to beta-hydroxybutyrate or spontaneously decarboxylated to acetone.[2] These ketone bodies are then released into the bloodstream and utilized by extrahepatic tissues, including the brain, as an energy source.[2]

Signaling Pathways Modulated by this compound

Beyond its role as a metabolic substrate, this compound actively modulates key signaling pathways involved in energy homeostasis and mitochondrial function.

AMPK/PGC-1α Pathway Activation

Studies in mice have demonstrated that a diet enriched with this compound can activate AMP-activated protein kinase (AMPK) in skeletal muscle.[3][4] AMPK is a crucial energy sensor that, once activated, phosphorylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[3][4] PGC-1α is a master regulator of mitochondrial biogenesis, leading to an increase in the number and function of mitochondria.[3][4] This is associated with enhanced expression of downstream targets such as nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM), ultimately promoting an oxidative phenotype in skeletal muscle.[3]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound supplementation from preclinical studies.

| Parameter | Control Group | This compound Group | Percentage Change | Significance | Reference |

| PGC1α Gene Expression (Skeletal Muscle) | 1.0 ± 0.1 | 1.55 ± 0.15 | +55% | p < 0.05 | [3] |

| TFAM Gene Expression (Skeletal Muscle) | 1.0 ± 0.12 | 1.60 ± 0.18 | +60% | p < 0.05 | [3] |

| CS Gene Expression (Skeletal Muscle) | 1.0 ± 0.09 | 1.48 ± 0.13 | +48% | p < 0.05 | [3] |

| PGC1α Protein Level (Skeletal Muscle) | 1.0 ± 0.08 | 1.35 ± 0.11 | +35% | p < 0.05 | [3] |

| CS Protein Level (Skeletal Muscle) | 1.0 ± 0.07 | 1.265 ± 0.09 | +26.5% | p < 0.05 | [3] |

| AMPK Activation (Skeletal Muscle) | 1.0 ± 0.1 | 1.5 ± 0.15 | +50% | p < 0.05 | [3][4] |

| Data are presented as mean ± SEM, normalized to the control group. |

| Parameter | Value | Tissue/Organism | Reference |

| Contribution to Brain Oxidative Energy Production | ~20% | Rat Brain | [5][6] |

| Peak Radioactivity in Cerebrum after Injection | 0.33% ID/g | Rat Brain | [7] |

| ID/g = Injected Dose per gram of tissue. |

Experimental Protocols

Animal Model for Studying Endurance Capacity

Objective: To evaluate the effect of an this compound-enriched diet on endurance capacity in mice.[3][8]

Dietary Intervention:

Exercise Protocols:

-

Spontaneous Activity: Monitored using a voluntary activity cage.[3][8]

-

Submaximal Endurance Test: Mice run on a treadmill at a constant speed until exhaustion.[3][8]

-

Maximal Effort Test: Mice run on a treadmill with increasing speed until exhaustion.[3][8]

Molecular Analysis of Skeletal Muscle (Quadriceps and Gastrocnemius):

-

RT-qPCR: To measure the gene expression of PGC1α, TFAM, and CS.[3]

-

Western Blot: To measure the protein levels and activation of AMPK, PGC1α, and CS.[3]

-

Histochemical Staining: To determine the proportion of oxidative muscle fibers.[3][8]

In Vitro Analysis of Neuronal Metabolism

Objective: To investigate the metabolism of this compound in neuronal cells.[1]

Cell Line: SH-SY5Y human neuroblastoma cells.[1]

Experimental Procedure:

-

Culture SH-SY5Y cells in standard medium.

-

Treat cells with 13C-labeled this compound.

-

Measure the rate of β-oxidation by quantifying the release of 13CO2 using isotope-ratio mass spectrometry.[1]

-

Compare the β-oxidation rate of this compound with that of other medium-chain fatty acids (e.g., decanoic acid).[1]

Visualizations

Signaling Pathway

Caption: this compound-induced AMPK/PGC-1α signaling pathway.

Metabolic Pathway

Caption: Metabolic pathway of this compound to ketone bodies.

Experimental Workflow

Caption: General experimental workflow for studying this compound.

Therapeutic Implications and Future Directions

The unique metabolic and signaling properties of this compound position it as a promising therapeutic agent. Its ability to rapidly induce ketosis is being explored in neurological conditions such as epilepsy and Alzheimer's disease, where brain energy metabolism is impaired.[9][10] The activation of the AMPK/PGC-1α pathway suggests potential applications in metabolic diseases and conditions characterized by mitochondrial dysfunction.

However, further research is required to fully elucidate the long-term effects of this compound supplementation. Some studies have raised concerns about potential negative effects on bone health with long-term consumption of ketogenic diets, and the specific contribution of this compound to this requires further investigation.[11] Additionally, the impact of this compound on the gut microbiome is an emerging area of research, with studies suggesting it can modulate microbial composition, which may have systemic effects on health.[12]

Future clinical trials should focus on determining the optimal dosage and long-term safety of this compound supplementation. Mechanistic studies are needed to further unravel the complex signaling networks modulated by this multifaceted fatty acid. A deeper understanding of its biological significance will be crucial for harnessing the full therapeutic potential of this compound in a variety of clinical settings.

References

- 1. [PDF] this compound-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice | Semantic Scholar [semanticscholar.org]

- 2. journals.asm.org [journals.asm.org]

- 3. [PDF] The regulation of ketogenesis from this compound. The role of the tricarboxylic acid cycle and fatty acid synthesis. | Semantic Scholar [semanticscholar.org]

- 4. Energy contribution of octanoate to intact rat brain metabolism measured by 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ketogenesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Energy Contribution of Octanoate to Intact Rat Brain Metabolism Measured by 13C Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Neural basis for this compound regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchportal.lih.lu [researchportal.lih.lu]

The Role of Octanoic Acid in Ghrelin Acylation and Appetite Regulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ghrelin, a 28-amino acid peptide hormone primarily synthesized in the stomach, is the only known circulating orexigenic hormone, playing a pivotal role in initiating food intake and regulating energy homeostasis. A unique post-translational modification—the O-n-octanoylation of its third serine residue (Ser3)—is essential for its biological activity. This acylation is catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT). The resulting octanoylated ghrelin, or acyl-ghrelin, is the active form that binds to and activates the growth hormone secretagogue receptor type 1a (GHSR-1a) in the brain, thereby stimulating appetite. This guide provides an in-depth examination of the molecular mechanisms underpinning ghrelin acylation by octanoic acid, the subsequent signaling pathways involved in appetite regulation, relevant quantitative data, and detailed experimental protocols for studying this critical biological system.

The Molecular Mechanism of Ghrelin Acylation

The bioactivation of ghrelin is a critical control point in its signaling pathway. This process involves the enzymatic esterification of proghrelin with an eight-carbon fatty acid, this compound.

The Enzyme: Ghrelin O-Acyltransferase (GOAT)